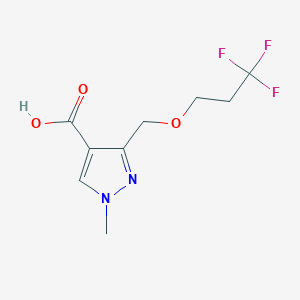

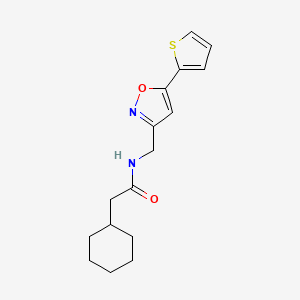

![molecular formula C8H5ClN2O2 B2553271 2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one CAS No. 912824-68-1](/img/structure/B2553271.png)

2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one” is a hydrochloric acid salt of 2-methyl-3-chloro-9-hydroxy-4H-pyrido[1,2-a]pyrimidine-4-one . It is an important intermediate for the synthesis of biologically active heterocyclic compounds .

Synthesis Analysis

The compound can be synthesized and characterized by 1H NMR and X-ray crystallography . A Michael addition-type reaction was proposed for the detection of the formed products . An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields .Molecular Structure Analysis

The structure of the compound was solved in monoclinic, space group P21/n . The cation of the title compound, as shown by the single-crystal structure determination, has two conjugated aromatic rings that are almost coplanar with a dihedral angle of 0.230° .Chemical Reactions Analysis

The alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one takes place at the oxygen atom, but electrophilic substitution takes place mainly at position 8 of the molecule . The compound might interact with ctDNA by a groove mode of binding via hydrogen bonds .Physical And Chemical Properties Analysis

The compound is a brown solid with a melting point of 280–283°C . The structure was solved in monoclinic, space group P21/n with a = 11.8295 (12), b = 6.2214 (6), c = 13.8133 (15) Å, β = 97.7860 (10) °, V = 1007.23 (18) Å3, Z = 4, and with Rint = 0.077 .科学的研究の応用

Structural Features and Reactions

The compound is a part of the pyridopyrimidines class of 6–6 bicyclic systems containing two or three nitrogen atoms in both six-membered rings . The tautomeric forms of 2-methyl-3-chloro-9-hydroxypyrido[1,2-a]pyrimidin-4-one are discussed, as well as, the biological importance and mechanistic pathways .

2. Synthesis of Biologically Active Heterocyclic Compounds The compound is an important intermediate for the synthesis of biologically active heterocyclic compounds . It can be used to introduce a series of nucleophilic reagents, such as formate reagents, alcohol compounds, amine compounds, etc .

Interaction with DNA

The compound might interact with calf thymus DNA (ctDNA) by a groove mode of binding via hydrogen bonds . This interaction is significant as DNA is a major target for drugs and some toxic chemicals .

Pharmaceutical Applications

Many pyrimidine and pyridopyrimidine derivatives show interesting pharmaceutical properties, such as antiviral, antibacterial, anti-HIV, antiallergic, and antitumoral activities .

Use in Tranquilizers

Pyrido[1,2-a]pyrimidine was used as a tranquilizer, for example, pirenperone .

Use in Anti-allergic Agents

The compound was used as an anti-allergic agent, for example, barmastine .

Use in Anti-ulcerative Agents

The compound was used as an anti-ulcerative agent .

Use in Anti-asthmatics

The compound was used in anti-asthmatics, for example, pemirolast .

作用機序

Target of Action

It is known that similar compounds interact with dna .

Mode of Action

2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one may interact with its targets through a groove mode of binding via hydrogen bonds . This interaction could potentially alter the function of the target molecules, leading to changes in cellular processes.

Biochemical Pathways

Given its potential interaction with dna , it could influence various DNA-dependent processes such as transcription and replication.

Result of Action

Based on its potential interaction with dna , it could potentially alter gene expression and influence cellular functions.

特性

IUPAC Name |

2-chloro-9-hydroxypyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-6-4-7(13)11-3-1-2-5(12)8(11)10-6/h1-4,12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONKCMUBXIANKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=O)C=C(N=C2C(=C1)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

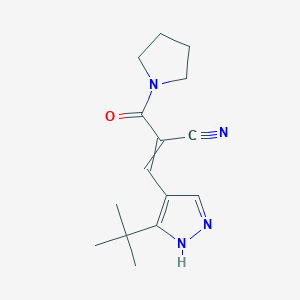

![4-[2-(1H-tetrazol-5-yl)ethyl]aniline](/img/structure/B2553189.png)

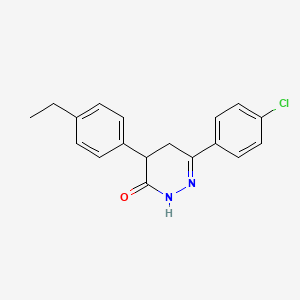

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2553190.png)

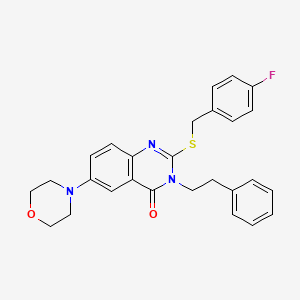

![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide](/img/structure/B2553195.png)

![N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2553196.png)

![N-(3-chloro-2-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2553199.png)

![1-(3-chloro-4-methoxyphenyl)-4-(2-(cyclohex-1-en-1-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2553205.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2553208.png)

![N-(2,4-dimethoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2553209.png)

![N-cycloheptyl-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2553211.png)